Whiskey lactone - 39212-23-2

Whiskey lactone

Catalog Number: EVT-310765
CAS Number: 39212-23-2
Molecular Formula: C9H16O2
Molecular Weight: 156.22 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Whiskey lactone, chemically known as β-methyl-γ-octalactone, is a chiral compound found in two enantiomeric forms: cis and trans. [, , , ] Both isomers contribute to the aroma profile of various alcoholic beverages and food products, particularly those aged in oak barrels. [, , , , , ] Whiskey lactone belongs to a class of organic compounds known as lactones, which are cyclic esters. [, ] In scientific research, whiskey lactone serves as a valuable compound for studying flavor chemistry, aroma perception, and the influence of wood extractives on beverage and food quality. [, , , , , , , , , , ]

Synthesis Analysis
  • Reaction with Phosphorus Pentasulfide: Whiskey lactone can be synthesized from cis- and trans-3-methyl-4-octanolide by reacting them with phosphorus pentasulfide, resulting in thio-, thiono-, and dithio-derivatives. []
  • Radical Cyclization Reaction: A stereoselective synthesis utilizes a radical cyclization reaction as a key step, starting from a common cyclic acetal intermediate. []
  • Asymmetric Synthesis: This method employs sequential [, ]-allyl cyanate rearrangement/allylboration/nucleophilic addition/cyclization reactions, offering access to diverse γ-butyrolactones, including whiskey lactone. []
  • Combination of Chemical and Enzymic Methods: Racemic homoallylic alcohols containing dithioketene acetal functionalities are prepared and subsequently hydrolyzed using lipase enzymes. Treatment with mercuric chloride then yields optically active whiskey lactone. []
  • Catalytic Enantioselective Synthesis: This approach combines hetero-allylic asymmetric alkylation (h-AAA) and ring-closing metathesis (RCM) to achieve efficient synthesis of chiral γ-butenolides, including whiskey lactone. []
Molecular Structure Analysis

While specific chemical reactions of whiskey lactone are not extensively detailed in the provided papers, its synthesis from 3-methyl-4-octanolide (whiskey lactone precursor) involves the formation of thio-, thiono-, and dithio-derivatives through reactions with phosphorus pentasulfide. [] Further research on the reactivity and potential derivatization of whiskey lactone could be of interest.

Mechanism of Action

The mechanism of action of whiskey lactone primarily relates to its interaction with olfactory receptors, contributing to aroma perception. Studies using calcium imaging and electrophysiological recordings have demonstrated that whiskey lactone can modulate the response of olfactory receptor neurons to other odorants, such as isoamyl acetate, leading to suppression or enhancement of perceived odor intensity. [, ]

Physical and Chemical Properties Analysis

Whiskey lactone is a volatile compound with a distinct coconut-like, woody aroma. [, , ] The cis isomer typically exhibits a lower odor threshold than the trans isomer, making it a more potent odorant. [, , ]

  • Enthalpy of vaporization and vapor pressure: These properties have been investigated using correlation gas chromatography, providing valuable information for understanding its volatility and distribution in different matrices. []
Applications
  • Flavoring Agent: Whiskey lactone is used as a flavoring agent in various food products, including beverages, confectionery, and baked goods, to impart a characteristic woody, coconut-like aroma. [, ]
  • Aroma Research: It serves as a model compound for studying aroma perception, particularly in the context of odorant mixtures and their interactions with olfactory receptors. [, , ]
  • Wine and Spirit Analysis: Whiskey lactone is a crucial marker for monitoring the aging process and quality of wines and spirits aged in oak barrels. [, , , , , , , , , , ] Its presence and concentration can indicate the origin of the oak wood, toasting level, and aging duration.
  • Authentication and Quality Control: The unique volatile profile of whiskey lactone can be utilized for authenticating the geographical origin and production methods of certain food and beverage products. [, ]
  • Plant Science: Although not extensively studied, the presence of whiskey lactone in onions from specific geographical regions highlights its potential as a marker for studying plant metabolism and environmental influences on volatile compound production. []

cis-Whiskey Lactone

    Compound Description: cis-Whiskey lactone (also known as (3S,4S)-3-methyloctan-4-olide) is a stereoisomer of whiskey lactone. It is a volatile compound found in oak wood and contributes to the aroma of wines and spirits aged in oak barrels. It exhibits a sweet, coconut-like odor. [, , , , , , ]

    Relevance: cis-Whiskey lactone is a stereoisomer of whiskey lactone, meaning they share the same molecular formula and connectivity but differ in the three-dimensional arrangement of their atoms. They are both important contributors to the sensory characteristics of oak-aged beverages. [, , , , , , ]

trans-Whiskey Lactone

    Compound Description: trans-Whiskey lactone (also known as (3S,4R)-3-methyloctan-4-olide) is a stereoisomer of whiskey lactone and a key volatile compound found in oak wood. It significantly contributes to the aroma of wines and spirits aged in oak barrels, imparting woody and coconut-like notes. [, , , , , , ]

    Relevance: trans-Whiskey lactone is a stereoisomer of whiskey lactone, differing in the spatial arrangement of atoms around the chiral centers. Both isomers are important aroma compounds in oak-aged beverages and are often found together. [, , , , , , ]

γ-Hexalactone

    Compound Description: γ-Hexalactone is a lactone commonly found in fruits and alcoholic beverages like wine. It contributes to the fruity and coconut-like aroma profile. [, ]

    Relevance: γ-Hexalactone, along with whiskey lactone, belongs to the lactone family, which are cyclic esters known for their significant contributions to the aroma of various foods and beverages. Their presence in wines and spirits can be influenced by factors like grape variety and aging processes. [, ]

δ-Hexalactone

    Compound Description: δ-Hexalactone is another lactone found in various fruits and fermented beverages, including wine. It imparts a coconut and fruity aroma. []

    Relevance: Similar to whiskey lactone, δ-hexalactone belongs to the lactone family and contributes to the complex aroma profile of wines and other beverages. []

γ-Octalactone

    Compound Description: γ-Octalactone is a lactone with a distinct coconut and fruity aroma. It is commonly found in fruits, dairy products, and fermented beverages. []

    Relevance: γ-Octalactone is structurally related to whiskey lactone, as both are lactones. Their presence, along with other lactones, can contribute to the overall fruity and coconut-like aroma profile of wines and spirits. []

δ-Decalactone

    Compound Description: δ-Decalactone is a lactone commonly found in fruits and alcoholic beverages, contributing to a fruity, peachy, and creamy aroma. [, ]

    Relevance: δ-Decalactone shares structural similarities with whiskey lactone, as both are lactones. They are often found together in beverages like wine, contributing to the overall aroma profile. [, ]

γ-Nonalactone

    Compound Description: γ-Nonalactone is a lactone that contributes to the fruity and coconut aroma of several fruits and beverages. [, ]

    Relevance: As with whiskey lactone, γ-Nonalactone is a lactone that contributes to the complex aroma profiles of wines and spirits. [, ]

γ-Decalactone

    Compound Description: γ-Decalactone is a lactone known for its strong peach and apricot aroma. It is found in various fruits and is also present in some alcoholic beverages. [, , ]

    Relevance: Like whiskey lactone, γ-decalactone is a lactone that contributes to the overall aroma of wines, especially those aged in oak barrels. [, , ]

γ-Undecalactone

    Compound Description: γ-Undecalactone is a lactone that imparts a fruity, peach-like aroma to fruits and some fermented beverages. [, ]

    Relevance: γ-Undecalactone, along with whiskey lactone, belongs to the lactone family and contributes to the complex aroma profile of wines. [, ]

C10 Massoia lactone

    Compound Description: C10 massoia lactone (also known as 6-Pentyl-tetrahydro-2H-pyran-2-one) is a lactone found naturally in the bark of the Massoia tree. It possesses a sweet, coconut-like odor. []

    Relevance: C10 massoia lactone, like whiskey lactone, is a lactone that contributes to the coconut aroma profile found in some wines. []

trans-Cognac Lactone

    Compound Description: trans-Cognac lactone (also known as (3R,4S)-3-methyl-4-heptanolide) is a volatile compound found in oak wood and contributes to the aroma of wines and spirits aged in oak. It has a sweet, coconut-like, and slightly woody aroma. []

    Relevance: trans-Cognac lactone is structurally similar to whiskey lactone, both being lactones found in oak wood and contributing to the aroma profile of aged beverages. []

Furfural

    Compound Description: Furfural is an aromatic aldehyde formed during the toasting of oak wood. It contributes to the caramel, almond, and toasted notes in aged wines and spirits. [, , , , , , ]

    Relevance: Furfural is often studied alongside whiskey lactone as both compounds are extracted from oak wood during the aging of wines and spirits and contribute significantly to the final aroma profile. [, , , , , , ]

5-Methylfurfural

    Compound Description: 5-Methylfurfural is an aromatic aldehyde, like furfural, and is also formed during the toasting of oak wood. It contributes to the caramel, toasted bread, and nutty flavors in aged beverages. [, , , , , ]

    Relevance: 5-Methylfurfural, along with whiskey lactone, is a significant volatile compound extracted from oak wood during aging, contributing to the complex aroma profile of aged wines and spirits. [, , , , , ]

Guaiacol

    Compound Description: Guaiacol is a phenolic compound with a smoky, spicy, and clove-like aroma. It is found in oak wood and is extracted during the aging process, imparting complex aromas to wines and spirits. [, , , , , , , ]

    Relevance: Guaiacol, similar to whiskey lactone, is a key volatile compound originating from oak wood. Both contribute to the overall sensory profile of aged beverages. [, , , , , , , ]

4-Ethylguaiacol

    Compound Description: 4-Ethylguaiacol is a volatile phenolic compound that imparts spicy, clove-like, and smoky notes. It is found in oak wood and is extracted during the aging process of wines and spirits. [, , , ]

    Relevance: 4-Ethylguaiacol, like whiskey lactone, is a volatile phenolic compound derived from oak wood and significantly contributes to the aroma profile of aged beverages, particularly the spicy and smoky notes. [, , , ]

Vanillin

    Compound Description: Vanillin is a phenolic aldehyde with a characteristic vanilla aroma. It is naturally present in oak wood and is extracted during the aging of wines and spirits, adding to their complexity. [, , , , , , ]

    Relevance: Vanillin, like whiskey lactone, is an important aromatic compound extracted from oak wood during the aging process of wines and spirits, contributing to their overall sensory profile. [, , , , , , ]

Eugenol

    Compound Description: Eugenol is a phenolic compound responsible for the dominant aroma of cloves. It is naturally present in oak wood and is extracted during the aging process, imparting spicy and clove-like aromas to beverages. [, , , , , , ]

    Relevance: Eugenol, similar to whiskey lactone, is a key aroma compound found in oak wood and plays a significant role in shaping the sensory characteristics of oak-aged wines and spirits. [, , , , , , ]

Isoeugenol

    Compound Description: Isoeugenol is a phenolic compound with a clove-like, spicy, and slightly floral aroma. It is found in oak wood and extracted into wines and spirits during aging. [, , , ]

    Relevance: Isoeugenol, like whiskey lactone, belongs to the group of volatile phenolic compounds extracted from oak wood during aging, contributing to the complex aroma profile of aged beverages. [, , , ]

Syringaldehyde

    Compound Description: Syringaldehyde is a phenolic aldehyde found in oak wood and contributes to the spicy, smoky, and slightly sweet aromas of aged beverages. [, ]

    Relevance: Syringaldehyde, along with whiskey lactone, is a key volatile compound found in oak wood and is extracted into wines and spirits during the aging process. They both contribute to the sensory profile, particularly the spicy and smoky notes. [, ]

Ethyl Vanillate

    Compound Description: Ethyl vanillate is an ester derived from vanillin. It is found in oak wood and is extracted into wines and spirits during aging. It imparts a sweet, vanilla, and slightly fruity aroma. [, ]

    Relevance: Ethyl vanillate is related to whiskey lactone as both compounds are found in oak wood and contribute to the aroma profile of aged beverages, contributing to their complexity and desirability. [, ]

Properties

CAS Number

39212-23-2

Product Name

Whiskey lactone

IUPAC Name

5-butyl-4-methyloxolan-2-one

Molecular Formula

C9H16O2

Molecular Weight

156.22 g/mol

InChI

InChI=1S/C9H16O2/c1-3-4-5-8-7(2)6-9(10)11-8/h7-8H,3-6H2,1-2H3

InChI Key

WNVCMFHPRIBNCW-UHFFFAOYSA-N

SMILES

CCCCC1C(CC(=O)O1)C

Solubility

soluble in water to <0.1%; soluble in hexane to >50%

Synonyms

beta-methyl-gamma-octalactone

Canonical SMILES

CCCCC1C(CC(=O)O1)C

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